molecular formula C12H16ClN3O3S B2491858 1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide CAS No. 494825-73-9

1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide

Cat. No. B2491858
CAS RN: 494825-73-9
M. Wt: 317.79
InChI Key: SWHCZIFXXIJZAU-UHFFFAOYSA-N
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Description

“1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide” is a chemical compound with the molecular formula C12H16ClN3O3S and a molecular weight of 317.79 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be elucidated using various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and EI-MS . These techniques provide information about the types of atoms in the molecule and their connectivity.

Scientific Research Applications

Diabetes Treatment Potential

1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbohydrazide derivatives have been synthesized and evaluated for their biological potential, particularly in treating type II diabetes. Some derivatives demonstrated potent α-glucosidase inhibitory activity, surpassing even acarbose, a standard commercially available α-glucosidase inhibitor (Aziz ur-Rehman et al., 2018).

Antibacterial Applications

Derivatives of this compound have been found effective against various bacterial strains. A study showed that specific derivatives exhibited substantial inhibitory effects against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Kashif Iqbal et al., 2017).

Enzyme Inhibition for Neurodegenerative Diseases

Research has shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's. Molecular docking studies have confirmed the potential of these compounds as inhibitors (H. Khalid et al., 2014).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone compounds, incorporating piperidine derivatives, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity. These studies are important for understanding the therapeutic potential of these compounds in various oxidative stress-related conditions (Nurcan Karaman et al., 2016).

Alzheimer’s Disease Treatment Candidates

Certain N-substituted derivatives of this compound were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease. These compounds have shown promising results in enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment (A. Rehman et al., 2018).

Potential Anticancer Agents

Derivatives of this compound have been synthesized and evaluated as potential anticancer agents. Certain compounds showed significant anticancer activity, suggesting their potential use in cancer therapy (A. Rehman et al., 2018).

Antimicrobial Activity in Agriculture

This compound derivatives have shown potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This suggests their potential application in agricultural pest management (K. Vinaya et al., 2009).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpiperidine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S/c13-10-3-5-11(6-4-10)20(18,19)16-7-1-2-9(8-16)12(17)15-14/h3-6,9H,1-2,7-8,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHCZIFXXIJZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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